
Ethyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO2. It is a derivative of benzoic acid and contains a trifluoromethyl group, which imparts unique chemical properties. This compound is primarily used in research and development within the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.
Introduction of Trifluoromethyl Group: A trifluoromethyl group is introduced to the benzoic acid derivative through a nucleophilic substitution reaction.
Amination: The intermediate product undergoes amination to introduce the amino group.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: New compounds with substituted functional groups.
Applications De Recherche Scientifique
Ethyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biochemical effects. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride
- Methyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride
- Propyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride
Uniqueness
Ethyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is unique due to its specific structural configuration and the presence of the trifluoromethyl group. This imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13ClF3NO2 |
|---|---|
Poids moléculaire |
283.67 g/mol |
Nom IUPAC |
ethyl 4-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-2-17-10(16)8-5-3-7(4-6-8)9(15)11(12,13)14;/h3-6,9H,2,15H2,1H3;1H/t9-;/m0./s1 |
Clé InChI |
HXNPSGRBPUOURW-FVGYRXGTSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



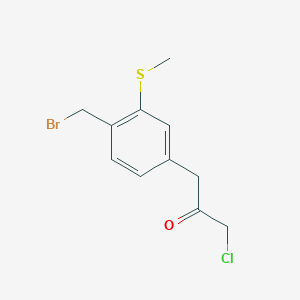
![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
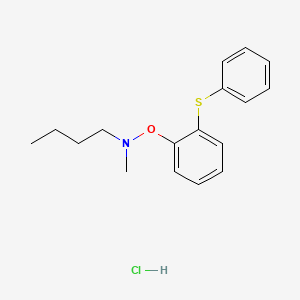

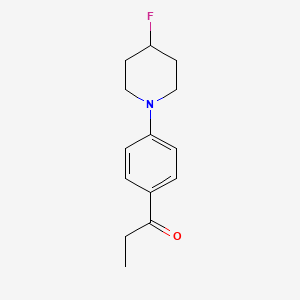
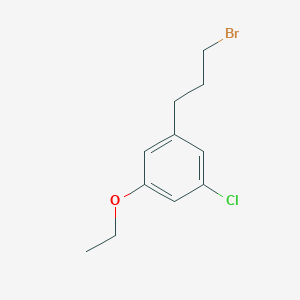
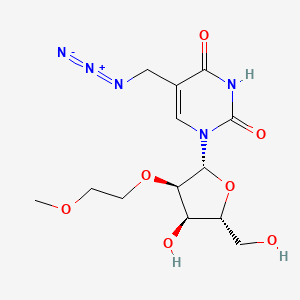
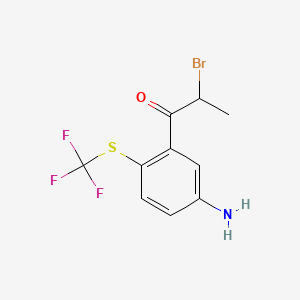
![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)
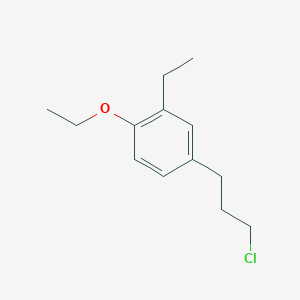
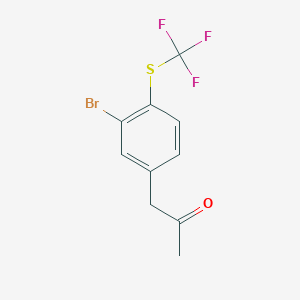
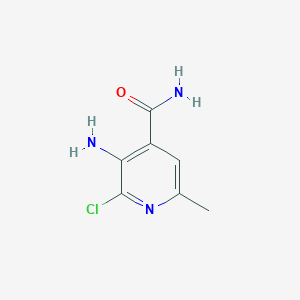
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)
